2-(piperidin-4-yl)-1H-indole hydrochloride
Overview
Description
2-(piperidin-4-yl)-1H-indole hydrochloride is a chemical compound that features a piperidine ring attached to an indole structure
Mechanism of Action
Target of Action
The primary target of 2-(piperidin-4-yl)-1H-indole hydrochloride is the IKKb (I-kappa-B kinase beta), a protein kinase that plays a key role in the NF-kappa-B signaling pathway . This compound, particularly its piperidine moiety, has been found to develop a stable hydrophobic interaction with the IKKb catalytic pocket .
Mode of Action
The compound interacts with its target, IKKb, through a stable hydrophobic interaction. This interaction likely alters the function of IKKb, potentially inhibiting its activity
Biochemical Pathways
Therefore, it can be inferred that the compound may influence this pathway through its interaction with IKKb .
Result of Action
It has been suggested that the compound may have better ikkb inhibitory properties than the reference drug . This could potentially lead to alterations in the NF-kappa-B signaling pathway and subsequent cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-1H-indole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole with piperidine under acidic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid, which also helps in the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactions. This method allows for the efficient and consistent production of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yl)-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(piperidin-4-yl)-1H-indole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-4-yl)pyrimidine hydrochloride
- 2-(piperidin-4-yl)benzoic acid hydrochloride
- 1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
Uniqueness
2-(piperidin-4-yl)-1H-indole hydrochloride is unique due to its indole structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-piperidin-4-yl-1H-indole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14-15H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGVRUYMCZIJPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-40-9 | |
Record name | 1H-Indole, 2-(4-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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